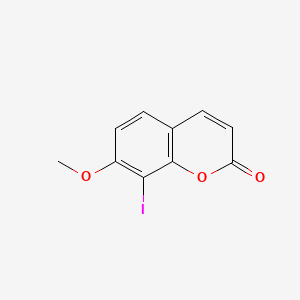![molecular formula C26H37NO B14468280 (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine CAS No. 66229-48-9](/img/structure/B14468280.png)
(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine is an organic compound characterized by its unique structure, which includes a methanimine group bonded to a phenyl ring substituted with an octyloxy group and another phenyl ring substituted with a 2-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine typically involves the reaction of 4-(octyloxy)benzaldehyde with 4-(2-methylbutyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(hexyloxy)phenyl]methanimine
- (E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(decyloxy)phenyl]methanimine
Uniqueness
(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66229-48-9 |
|---|---|
Molekularformel |
C26H37NO |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
N-[4-(2-methylbutyl)phenyl]-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C26H37NO/c1-4-6-7-8-9-10-19-28-26-17-13-24(14-18-26)21-27-25-15-11-23(12-16-25)20-22(3)5-2/h11-18,21-22H,4-10,19-20H2,1-3H3 |
InChI-Schlüssel |
GSEPQONRPKPGLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


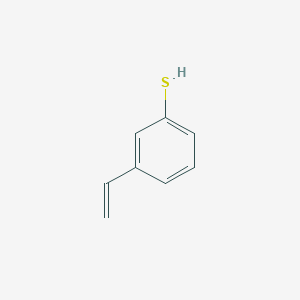
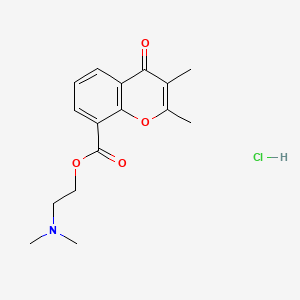
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
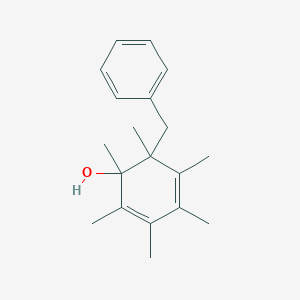

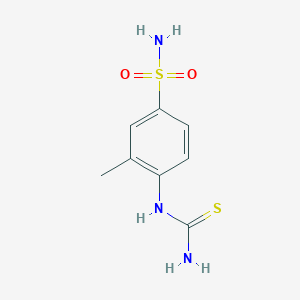
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
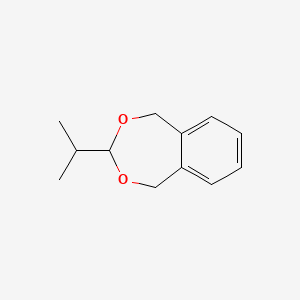
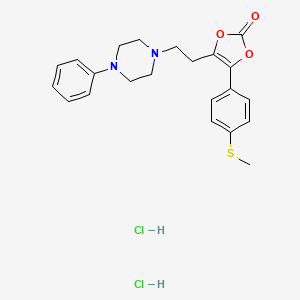


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
